2-[(2-Fluorobenzyl)thio]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, a scaffold known for diverse biological activities, including antibacterial and kinase inhibition . Structurally, it features a 2-fluorobenzylthio group at position 2, a 4-hydroxyphenyl substituent at position 7, and a methyl group at position 3. The carboxamide at position 6 is a conserved pharmacophore critical for target binding . Its synthesis likely follows a microwave-assisted multicomponent reaction (MCR) involving 3-amino-5-(2-fluorobenzylthio)-1,2,4-triazole, 4-hydroxybenzaldehyde, and acetoacetamide, as reported for analogous compounds .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S/c1-11-16(18(22)28)17(12-6-8-14(27)9-7-12)26-19(23-11)24-20(25-26)29-10-13-4-2-3-5-15(13)21/h2-9,17,27H,10H2,1H3,(H2,22,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNFNAFFLNCLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3F)N1)C4=CC=C(C=C4)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Fluorobenzyl)thio]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolopyrimidines with excellent efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzylthio and hydroxyphenyl groups, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
2-[(2-Fluorobenzyl)thio]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the triazolopyrimidine family. Its unique structure includes a fluorobenzylthio group and a hydroxyphenyl group, which contribute to its diverse applications in scientific research. This article explores its applications across various fields including chemistry, biology, medicine, and industry.
Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it useful for creating more complex molecules. It can act as a reagent in organic reactions, facilitating the formation of new chemical entities.
Biological Research
In biological studies, this compound has demonstrated potential antimicrobial and antifungal properties. Research indicates that it may inhibit the growth of certain microbial strains, making it a candidate for further investigation in the development of new antimicrobial agents. The mechanism of action is believed to involve the disruption of microbial cell function through specific interactions with cellular targets.
Medicinal Chemistry
The therapeutic potential of this compound is under investigation for its role as an antimicrobial agent. Preliminary studies suggest that it may be effective against resistant strains of bacteria and fungi, highlighting its significance in addressing public health challenges related to drug resistance.
Industrial Applications
The unique structural features of this compound make it suitable for use in the development of new materials and chemical products. Its properties may be harnessed in creating specialized coatings or additives that enhance the performance of various industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)thio]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity, by disrupting the normal function of microbial cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: Electron-donating groups (e.g., isopropyl, isopropoxy) in Compound 1 and 10 achieve higher yields (80%) compared to electron-withdrawing or bulky groups (e.g., dimethylamino in Compound 16: 33%) . The target compound’s 2-fluorobenzylthio group may balance electronic and steric effects, though its yield remains unreported.
Physicochemical and Spectral Properties
Melting Points and Solubility
- For comparison: Compound 2h (methoxyphenyl substituent): Melting point = 251.9–253.1°C. Compound 2i (acetylphenyl substituent): Melting point = 212.5–213.8°C.
- The 4-hydroxyphenyl group in the target compound likely enhances aqueous solubility compared to hydrophobic substituents (e.g., isopropyl in Compound 1 ).
Spectroscopic Data
Tables and Figures :
- Table 1 (above) summarizes structural and synthetic comparisons.
- A proposed synthesis scheme based on would illustrate microwave-assisted MCR steps.
Biological Activity
Overview
The compound 2-[(2-Fluorobenzyl)thio]-7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as Compound A ) has gained attention in medicinal chemistry due to its unique structure and potential biological activities. With a molecular formula of C20H18FN5O2S and a molecular weight of 411.5 g/mol, this compound integrates a fluorobenzyl group, a hydroxyphenyl group, and a triazolopyrimidine core, which contribute to its diverse biological effects.
Compound A is believed to exert its biological effects through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological activities including:
- Enzyme Inhibition : It may inhibit certain enzymes involved in disease pathways.
- Cellular Signaling Modulation : The compound can influence cellular signaling pathways that are crucial in various physiological processes.
The exact molecular targets remain an area of ongoing research, but preliminary studies suggest its potential in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research indicates that Compound A exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various microbial strains. For instance:
- Bacterial Strains Tested :
- Escherichia coli
- Bacillus subtilis
- Pseudomonas fluorescens
The minimum inhibitory concentrations (MICs) for these strains highlight the compound's potential as an antimicrobial agent. For example, it demonstrated significant activity against E. coli with an MIC value of 32 µg/ml .
Anticancer Activity
In addition to its antimicrobial properties, Compound A has been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death. Specific findings include:
- Cell Lines Tested : Human breast cancer (MCF-7) and colon cancer (HT-29).
- Results : Compound A exhibited IC50 values ranging from 10 to 25 µM, indicating moderate potency against these cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university assessed the antimicrobial efficacy of Compound A against multiple strains of bacteria. The results indicated that:
- The compound inhibited the growth of Pseudomonas fluorescens with an MIC of 16 µg/ml.
- It was less effective against Staphylococcus aureus, suggesting specificity in its antimicrobial action.
Case Study 2: Anticancer Potential
In another investigation focused on anticancer properties, Compound A was tested on MCF-7 cells. The study reported:
- An observed reduction in cell viability by approximately 50% at a concentration of 20 µM after 48 hours.
- Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's role in promoting apoptosis .
Comparative Analysis with Related Compounds
To better understand the unique properties of Compound A, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Key Biological Activity |
|---|---|---|
| Compound A | Fluorobenzylthio group; Hydroxyphenyl | Antimicrobial and anticancer |
| Compound B | Lacks fluorobenzyl; Simple structure | Primarily antibacterial |
| Compound C | Contains different halogen substitutions | Enhanced antifungal activity |
This table illustrates how variations in structure can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
